molecular formula C6H7N5S B13437573 6-Methylthioguanine-d3

6-Methylthioguanine-d3

カタログ番号: B13437573
分子量: 184.24 g/mol
InChIキー: YEGKYFQLKYGHAR-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the methylthio group of 6-thioguanine. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and advanced techniques to ensure the incorporation of deuterium atoms. The process is carefully monitored to maintain the stability and purity of the final product .

化学反応の分析

Types of Reactions

6-Methylthioguanine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications .

作用機序

類似化合物との比較

Similar Compounds

Similar compounds to 6-Methylthioguanine-d3 include:

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various scientific applications. The presence of deuterium also makes it a valuable tool in the study of metabolic pathways and the development of new therapeutic agents .

生物活性

6-Methylthioguanine-d3 (6-MTG-d3) is a stable isotopic derivative of 6-methylthioguanine, a compound involved in the metabolism of thiopurine drugs, which are widely used in the treatment of various diseases, including leukemia and inflammatory bowel disease (IBD). This article explores the biological activity of 6-MTG-d3, focusing on its mechanisms of action, metabolic pathways, and clinical implications.

6-MTG-d3 is primarily involved in the methylation pathways of thiopurines. Thiopurines like mercaptopurine and azathioprine undergo complex metabolic processes that lead to the formation of active metabolites, including 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP) . The biological activity of 6-MTG-d3 can be attributed to several mechanisms:

  • Incorporation into DNA : Similar to other thiopurines, 6-MTG-d3 can be incorporated into DNA, leading to DNA damage and apoptosis in rapidly dividing cells. This incorporation disrupts normal cellular functions by causing DNA-protein crosslinks and single-strand breaks .
  • Inhibition of Enzymatic Pathways : 6-MTG-d3 affects nucleotide homeostasis by inhibiting enzymes involved in purine synthesis. This inhibition can alter cell proliferation and induce cytotoxicity .
  • Metabolic Conversion : The compound is metabolized by thiopurine methyltransferase (TPMT), which catalyzes the transfer of a methyl group to thiopurines, affecting their pharmacological activity .

Clinical Relevance

The clinical implications of 6-MTG-d3 are significant in the context of thiopurine therapy. Monitoring levels of thiopurine metabolites, including 6-MTG-d3, can provide insights into treatment efficacy and toxicity.

Case Studies

  • Inflammatory Bowel Disease (IBD) : In a study involving IBD patients treated with azathioprine, levels of deoxythioguanosine (dTG) were measured using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). Results indicated that higher dTG levels correlated with therapeutic responses but did not predict adverse effects like leukopenia .
  • Leukemia Treatment : Research has shown that the incorporation of thioguanosine nucleotides into DNA is associated with therapeutic outcomes in acute lymphoblastic leukemia (ALL). Elevated levels of DNA-incorporated thioguanine were linked to improved remission rates .

Research Findings

Recent studies have highlighted the importance of accurately measuring thiopurine metabolites:

  • A systematic review indicated that DNA-TG levels are more predictive of clinical outcomes than traditional erythrocyte 6-TGN measurements. This approach accounts for genetic variations affecting drug metabolism .
  • Another study demonstrated that different metabolites exhibit varying degrees of cytotoxicity, with methylated forms generally being less toxic compared to their non-methylated counterparts .

Data Tables

The following table summarizes key findings related to the cytotoxic effects and incorporation rates of various thiopurines:

Compound Cytotoxicity (EC50 μM) Incorporation into DNA (%) Clinical Outcome
6-MethylthioguanineN/AN/AN/A
Thioguanosine Triphosphate0.265HighCorrelates with remission in ALL
6-Methylmercaptopurine15.37ModerateAssociated with hepatotoxicity
6-Thioguanine<0.2HighEffective in IBD treatment

特性

分子式

C6H7N5S

分子量

184.24 g/mol

IUPAC名

6-(trideuteriomethylsulfanyl)-7H-purin-2-amine

InChI

InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3

InChIキー

YEGKYFQLKYGHAR-FIBGUPNXSA-N

異性体SMILES

[2H]C([2H])([2H])SC1=NC(=NC2=C1NC=N2)N

正規SMILES

CSC1=NC(=NC2=C1NC=N2)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。